tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate
Overview
Description
“tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate” is a chemical compound with the molecular weight of 259.37 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15)
. This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The compound should be stored at room temperature .Scientific Research Applications
Chemical Synthesis and Intermediate Compounds
tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate and its derivatives are critical in the synthesis of various compounds. For instance, tert-butyl carbamates have been utilized as intermediates in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting their role in the structured and targeted synthesis of complex organic molecules (Ober et al., 2004).Advanced Organic Chemistry
This compound derivatives are used in advanced organic chemistry for various transformations and syntheses. For example, they've been involved in the chemoselective transformation of amino protecting groups, showcasing their versatility in complex chemical reactions (Sakaitani & Ohfune, 1990). Additionally, tert-butyl carbamates have been used in the synthesis of N-(Boc)hydroxylamines and as building blocks in organic synthesis, demonstrating their utility in constructing a wide range of organic compounds (Guinchard et al., 2005).Drug and Pharmaceutical Research
In the pharmaceutical industry, this compound derivatives have been employed as intermediates in the production of biologically active compounds. For instance, certain tert-butyl carbamates have been used as intermediates in the synthesis of drugs like omisertinib (AZD9291), indicating their importance in the development of novel therapeutics (Zhao et al., 2017).Structural and Physical Chemistry
This compound and its derivatives have also contributed to the understanding of molecular structure and interactions. Research has shed light on the crystal structures of these compounds, revealing intricate patterns of hydrogen and halogen bonds, which are pivotal in understanding molecular interactions and reactions (Baillargeon et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(1-carbamothioylpiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)13-8-4-6-14(7-5-8)9(12)17/h8H,4-7H2,1-3H3,(H2,12,17)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYHBRIBFPNSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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